molecular formula C27H29N5O4S2 B12052863 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12052863
M. Wt: 551.7 g/mol
InChI Key: NJWXRDFLCHVTFP-JWGURIENSA-N
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Description

“3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the introduction of the pyrido[1,2-a]pyrimidine core, and finally, the attachment of the morpholine group. Each step requires specific reagents, catalysts, and reaction conditions, such as controlled temperature, pH, and solvent choice.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, protein binding, and cellular processes. Its structural features could enable it to interact with specific biological targets, providing insights into molecular mechanisms.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas such as cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound could find applications in the development of new materials, such as polymers, coatings, and catalysts. Its unique chemical properties might enable it to enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of “3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which can modulate the activity of its targets and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with thiazolidine, pyrido[1,2-a]pyrimidine, and morpholine moieties. Examples might include:

  • Thiazolidinediones: Known for their antidiabetic properties.
  • Pyrido[1,2-a]pyrimidines: Studied for their potential as kinase inhibitors.
  • Morpholine derivatives: Used in various pharmaceutical applications.

Uniqueness

What sets “3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” apart is its unique combination of these moieties, which may confer distinct chemical and biological properties. This uniqueness could make it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C27H29N5O4S2

Molecular Weight

551.7 g/mol

IUPAC Name

(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O4S2/c1-18-4-3-10-31-24(18)29-23(28-9-11-30-12-14-36-15-13-30)21(25(31)33)16-22-26(34)32(27(37)38-22)17-19-5-7-20(35-2)8-6-19/h3-8,10,16,28H,9,11-15,17H2,1-2H3/b22-16-

InChI Key

NJWXRDFLCHVTFP-JWGURIENSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCN5CCOCC5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCN5CCOCC5

Origin of Product

United States

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